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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzenethiol

Cat. No.: B085822 Get Quote

An In-depth Technical Guide to Mepirapim (CAS 13333-97-6): Properties, Hazards, and

Experimental Analysis

This technical guide provides a comprehensive overview of Mepirapim (CAS No. 13333-97-6),

a synthetic cannabinoid identified in recreational products. The information is intended for

researchers, scientists, and drug development professionals, focusing on the compound's

chemical properties, known hazards, and detailed experimental methodologies for its study.

Chemical and Physical Properties
Mepirapim is an indole-based synthetic cannabinoid, structurally analogous to JWH-018, with a

4-methylpiperazine group replacing the naphthyl group.[1][2] It was first identified in Japan in

2013.[1]

Table 1: Physicochemical Properties of Mepirapim
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Property Value

IUPAC Name
(4-methylpiperazin-1-yl)-(1-pentylindol-3-

yl)methanone[3]

Synonyms JWH 018-4(methylpiperazine)[1]

CAS Number
13333-97-6 (for the base), 2365542-30-7 (for

the hydrochloride salt)[1]

Molecular Formula C₁₉H₂₇N₃O[1]

Formula Weight 349.9 g/mol (for the hydrochloride salt)[1]

Appearance Crystalline solid (for the hydrochloride salt)[1]

Solubility

DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30

mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10

mg/mL[1]

SMILES
CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=

CC=C31.Cl[1]

InChI Key PAIPEAYSOQABHT-UHFFFAOYSA-N[1]

UV λmax 218, 289 nm[1]

Hazards and Toxicological Profile
While a comprehensive Safety Data Sheet (SDS) for Mepirapim is not readily available, reports

from its recreational abuse and scientific studies indicate significant health risks. The

physiological and toxicological properties of the compound have not been exhaustively

investigated, but serious side effects have been reported in users, including circulatory failure,

organ congestion, gastrointestinal bleeding, and in some cases, death.[4] Post-mortem

toxicological analyses have detected Mepirapim in fatality cases, often alongside other

substances.[5]

Animal studies have demonstrated that high doses of Mepirapim can induce adverse effects.

For instance, a 3 mg/kg dose in mice was shown to cause hypothermia and hypomotility.[4]

Another study noted that the highest tested dose of 30 mg/kg elicited a mild hypothermic

response in mice, suggesting some central CB1 receptor activity.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Mepirapim
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://www.caymanchem.com/product/15388/mepirapim-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229951/
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2020.00464/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229951/
https://diverdi.colostate.edu/C442/references/synthetic%20cannabinoids/acschemneuro.1c00822.pdf
https://pubmed.ncbi.nlm.nih.gov/35442021/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Summary of Known Hazards and Adverse Effects

Hazard Type Description

Human Toxicity

Associated with serious side effects from

recreational use, including circulatory failure,

organ congestion, gastrointestinal bleeding, and

death.[4]

Neurotoxicity

High doses may induce excessive activation of

the dopamine system, potentially leading to

neurotoxic effects and maladaptation of

dopamine-related neurochemicals.[2]

Animal Studies

Induces cannabinoid tetrad symptoms in mice,

such as hypomotility (reduced movement) and

hypothermia (decreased body temperature),

particularly at doses of 3 mg/kg.[4] A dose of 30

mg/kg caused a mild hypothermic response.[6]

[7]

Abuse Potential

Demonstrates significant potential for addiction.

Studies in rodents show it has reinforcing effects

in intravenous self-administration tests and

rewarding effects in conditioned place

preference assays.[4]

Legal Status

Regulated in various jurisdictions. For example,

it is a Schedule II substance in Canada and falls

under the Psychoactive Substances Act in the

UK.[3] It is crucial to verify the legal status

according to local and national regulations

before handling.

Mechanism of Action and Signaling Pathway
Mepirapim functions as a synthetic cannabinoid receptor agonist, though some initial reports

suggested it had a relatively low affinity for the CB1 receptor.[4] However, functional studies

confirm that its pharmacological effects are mediated through the cannabinoid receptor type 1
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(CB1R).[4][8] The activation of CB1R by Mepirapim in the brain's reward circuitry, specifically in

the ventral tegmental area (VTA), leads to a decrease in GABAergic signaling. This disinhibition

of dopamine neurons results in an increase in dopamine release in the nucleus accumbens

(NAc), a key mechanism underlying its addictive properties.[4][6][8] Additionally, Mepirapim and

its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[6][7]

VTA Neuron Nucleus Accumbens

Mepirapim CB1 Receptor Binds & Activates GABAergic
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 Inhibits Dopaminergic
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Release

 Promotes Reward & Reinforcement
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Mepirapim's mechanism of action in the brain's reward pathway.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the

properties of Mepirapim.

Synthesis and Analysis
Synthesis Outline: A general synthetic route for Mepirapim and its analogs involves a multi-step

process.[6]

Alkylation of Indole: The indole starting material is alkylated with a suitable haloalkane (e.g.,

bromopentane).

Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.

Hydrolysis: The resulting intermediate is hydrolyzed to form the corresponding carboxylic

acid.

Amide Coupling: The carboxylic acid is coupled with Boc-protected piperazine using a

coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).
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Deprotection: The Boc protecting group is removed using an acid, such as hydrogen chloride

in dioxane.

Reductive Alkylation: The final Mepirapim product is formed via reductive alkylation with

formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[6]

Analytical Characterization:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the

chemical structure.[6][9][10]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the accurate mass of the parent ion.[6] Liquid chromatography-tandem mass spectrometry

(LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are employed for

the identification and quantification of Mepirapim in biological samples like blood and urine.

[1][4]

In Vivo Behavioral Assays
The following protocols are based on studies investigating the addictive potential of Mepirapim

in rodents.[4]

Experimental Workflow Diagram
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Workflow for assessing Mepirapim's addiction potential.

Protocol 1: Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing effects of Mepirapim.

Animals: Male Sprague Dawley rats (250-270 g).[4]

Procedure:

Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under

anesthesia. Allow for a recovery period.
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Apparatus: Use standard operant conditioning chambers equipped with two levers (one

active, one inactive), a stimulus light, and an infusion pump.[11][12][13]

Acquisition: Train rats to press the active lever to receive an intravenous infusion of

Mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) in daily 2-hour sessions.[4] Each

infusion is paired with a conditioned stimulus (e.g., light and tone). Presses on the inactive

lever are recorded but have no consequence.

Data Collection: Record the number of infusions and active/inactive lever presses over

several consecutive days (e.g., 7 days).[4]

Analysis: A significantly higher number of presses on the active lever compared to the

inactive lever, and compared to a vehicle control group, indicates a reinforcing effect.

Protocol 2: Conditioned Place Preference (CPP)

Objective: To measure the rewarding effects of Mepirapim.

Animals: Male C57BL/6J mice (20-22 g).[4]

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each

compartment.

Procedure:

Pre-Conditioning (Day 1): Allow mice to freely explore both compartments for a set time

(e.g., 20 minutes) to determine baseline preference.

Conditioning (Days 2-9): This phase consists of alternating daily injections. On one day,

administer Mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one

compartment (the drug-paired side). On the alternate day, administer a vehicle (e.g.,

saline) and confine the mouse to the other compartment.[4]

Post-Conditioning Test (Day 10): Allow the mice to freely access both compartments

again, with no drug administration. Record the time spent in each compartment.
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Analysis: The CPP score is calculated as the time spent in the drug-paired compartment

during the post-conditioning test minus the time spent there during the pre-conditioning

test. A significant increase in time spent on the drug-paired side indicates a rewarding

effect.[4]

Neurochemical and Molecular Analysis
Protocol 3: In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus

accumbens (NAc).

Animals: Male Sprague Dawley rats.[4]

Procedure:

Surgery: Under anesthesia, stereotaxically implant a guide cannula aimed at the NAc.[14]

[15]

Probe Insertion: After recovery, insert a microdialysis probe through the guide cannula and

perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2 µL/min

overnight, then increased during the experiment).[4][15]

Sample Collection: Collect baseline dialysate samples. Administer Mepirapim (e.g.,

escalating doses of 0.3, 1, and 3 mg/kg, i.p.) and continue to collect samples at regular

intervals (e.g., every 10-20 minutes).[4][14]

Analysis: Analyze the dialysate samples for dopamine (DA), 3,4-dihydroxyphenylacetic

acid (DOPAC), and homovanillic acid (HVA) content using a validated LC-MS/MS method.

[4]

Data Interpretation: An increase in extracellular dopamine levels post-administration

demonstrates the compound's effect on the dopaminergic system.[4][16]

Protocol 4: Western Blotting for CB1 Receptor Expression

Objective: To quantify changes in the expression of CB1 receptors and other relevant

proteins in specific brain regions (e.g., VTA, NAc).
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Procedure:

Tissue Collection: Euthanize animals from behavioral studies and rapidly dissect the brain

regions of interest (VTA and NAc).[4]

Protein Extraction: Homogenize the tissue in a lysis buffer (e.g., modified RIPA buffer)

containing protease and phosphatase inhibitors.[17][18] Centrifuge to remove insoluble

material and determine the protein concentration of the supernatant (e.g., using a BCA

assay).[17]

SDS-PAGE: Separate 5-10 µg of protein per sample on an 8-10% SDS-polyacrylamide

gel.[4]

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent

non-specific antibody binding.[18]

Incubate the membrane with a primary antibody specific for the protein of interest (e.g.,

anti-CB1R antibody) overnight at 4°C.[18][19][20]

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL)

substrate and image the blot.

Quantification: Measure the density of the bands and normalize to a loading control (e.g.,

β-actin or GAPDH) to determine relative protein expression levels.[4] An increase in CB1R

expression after Mepirapim treatment can indicate receptor upregulation.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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